Hexyltrimethylammonium bromide

Catalog No.
S639735
CAS No.
2650-53-5
M.F
C9H22BrN
M. Wt
224.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyltrimethylammonium bromide

CAS Number

2650-53-5

Product Name

Hexyltrimethylammonium bromide

IUPAC Name

hexyl(trimethyl)azanium;bromide

Molecular Formula

C9H22BrN

Molecular Weight

224.18 g/mol

InChI

InChI=1S/C9H22N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

JYVPKRHOTGQJSE-UHFFFAOYSA-M

SMILES

CCCCCC[N+](C)(C)C.[Br-]

Synonyms

hexyltrimethylammonium, hexyltrimethylammonium bromide, hexyltrimethylammonium chloride, hexyltrimethylammonium iodide

Canonical SMILES

CCCCCC[N+](C)(C)C.[Br-]

Micellization Studies:

HTAB readily forms micelles in aqueous solutions. Micelles are spherical aggregates of surfactant molecules with their hydrophobic tails oriented inwards and hydrophilic heads facing outwards. These structures play a crucial role in various research areas, including:

  • Understanding the behavior of biological membranes: HTAB micelles mimic the structure of cell membranes, allowing researchers to study the interaction of drugs and other molecules with membranes [Source: A Study of the Aggregation Behavior of Hexyltrimethylammonium Bromide in Aqueous Solution, National Institutes of Health (.gov) website, ].
  • Drug delivery research: HTAB micelles can be used as carriers for delivering drugs to specific sites in the body [Source: Liposomes and Micelles: Their Role in Drug Delivery, National Center for Biotechnology Information (.gov) website, ].

Synthesis of Nanomaterials:

HTAB can act as a template or directing agent in the synthesis of various nanomaterials, including:

  • Metal nanoparticles: HTAB can be used to control the size and shape of metal nanoparticles, which have applications in catalysis, electronics, and biomedicine [Source: Synthesis of Monodisperse Palladium Nanoparticles Using Hexyltrimethylammonium Bromide as a Stabilizing Agent, National Institutes of Health (.gov) website, ].
  • Carbon nanotubes: HTAB can be used to modify the surface properties of carbon nanotubes, making them more dispersible and functionalizable for various applications [Source: Functionalization of Multi-Walled Carbon Nanotubes by Hexyltrimethylammonium Bromide, National Institutes of Health (.gov) website, ].

Other Applications:

HTAB also finds use in various other scientific research applications, such as:

  • Protein and nucleic acid isolation: HTAB can be used to precipitate proteins and nucleic acids from biological samples [Source: Purification of Plasmid DNA from Escherichia coli, National Institutes of Health (.gov) website, ].
  • Antimicrobial studies: HTAB exhibits some antimicrobial activity and is used in studies to understand the mechanisms of action of antimicrobial agents [Source: Activity of quaternary ammonium compounds against Listeria monocytogenes in suspension and attached to stainless steel, National Institutes of Health (.gov) website, ].

Hexyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C9H22BrN\text{C}_9\text{H}_{22}\text{BrN}. It appears as a white crystalline powder and is known for its surfactant properties, making it useful in various applications, including as a cationic surfactant in chemical synthesis and biological studies. The compound is characterized by its ability to form micelles in aqueous solutions, which is a common trait among surfactants. Its molecular weight is approximately 224.18 g/mol, and it has a melting point ranging from 182°C to 184°C .

The mechanism of action of HTAB depends on the specific application. Here are two examples:

  • In phase-transfer catalysis: HTAB forms ion pairs with the reactant molecules, allowing them to transfer from the aqueous phase to the organic phase where the reaction takes place [].
  • In DNA isolation: HTAB disrupts the cell membrane and interacts with the negatively charged phosphate groups of DNA, causing it to precipitate out of solution [].

HTAB can be harmful if swallowed or inhaled. It can cause skin and eye irritation []. Standard laboratory safety practices should be followed when handling HTAB, including wearing gloves, eye protection, and working in a fume hood when necessary [].

Typical of quaternary ammonium compounds. It can undergo hydrolysis in the presence of water, leading to the formation of trimethylamine and hexyl bromide. Additionally, it can react with anionic species to form mixed micelles or precipitates, depending on the conditions of the reaction. The compound's surfactant nature allows it to interact with various organic and inorganic molecules, facilitating processes such as emulsification and solubilization .

Hexyltrimethylammonium bromide exhibits notable biological activity, particularly as an antimicrobial agent. Its cationic nature allows it to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that it can effectively inhibit the growth of bacteria and fungi, making it valuable in formulations for disinfectants and antiseptics. Furthermore, its ability to facilitate the transport of drugs across cell membranes has been explored in drug delivery systems .

The synthesis of hexyltrimethylammonium bromide typically involves the alkylation of trimethylamine with 1-bromohexane. The general reaction can be represented as follows:

N CH3)3+C6H13BrC6H13N CH3)3+Br\text{N CH}_3)_3+\text{C}_6\text{H}_{13}\text{Br}\rightarrow \text{C}_6\text{H}_{13}\text{N CH}_3)_3^+\text{Br}^-

This reaction occurs under mild conditions and results in the formation of hexyltrimethylammonium bromide as a product. The purity of the final product can be enhanced through recrystallization techniques .

Hexyltrimethylammonium bromide has a wide range of applications across various fields:

  • Surfactant: Used in cleaning products and formulations due to its ability to reduce surface tension.
  • Antimicrobial Agent: Employed in antiseptics and disinfectants for its bactericidal properties.
  • Drug Delivery: Investigated for enhancing drug solubility and permeability in pharmaceutical applications.
  • Emulsifier: Utilized in cosmetic formulations to stabilize emulsions .

Hexyltrimethylammonium bromide shares similarities with other quaternary ammonium compounds, particularly those used as surfactants or antimicrobial agents. Below is a comparison with several similar compounds:

Compound NameChemical FormulaMolecular WeightKey Characteristics
Hexadecyltrimethylammonium bromideC16H34BrN\text{C}_{16}\text{H}_{34}\text{BrN}364.45 g/molLonger alkyl chain; more effective antimicrobial agent
Cetrimonium bromideC16H33N CH3)3Br\text{C}_{16}\text{H}_{33}\text{N CH}_3)_3\text{Br}364.45 g/molUsed in hair conditioners; effective against bacteria
Benzalkonium chlorideCnH2n+1N+Cl\text{C}_{n}\text{H}_{2n+1}\text{N}^+\text{Cl}^- (n varies)VariableWidely used disinfectant; effective against viruses

Hexyltrimethylammonium bromide is unique due to its shorter alkyl chain compared to hexadecyltrimethylammonium bromide and cetrimonium bromide, which affects its solubility and antimicrobial efficacy. Its specific properties make it suitable for targeted applications where milder surfactant action is desired .

Molecular Structure and Configuration

Linear Formula and Structural Representation

Hexyltrimethylammonium bromide is a quaternary ammonium salt with the linear formula CH₃(CH₂)₅N(Br)(CH₃)₃ [1] [2]. The compound consists of a hexyl group attached to a trimethylammonium moiety, forming a cationic surfactant structure [3]. The molecular structure can be represented by the SMILES notation [Br-].CCCCCCN+(C)C, which illustrates the ionic nature of the compound with a positively charged quaternary ammonium center and a bromide counterion [1] [2].

The IUPAC name for this compound is hexyltrimethylazanium bromide, reflecting the systematic nomenclature for quaternary ammonium salts [4] [5]. The InChI key JYVPKRHOTGQJSE-UHFFFAOYSA-M provides a unique identifier for the compound in chemical databases [1] [6]. The structural representation shows a linear hexyl chain (six carbon atoms) connected to a nitrogen atom that is additionally bonded to three methyl groups, creating a permanent positive charge on the nitrogen center [7] [8].

Bond Characteristics and Molecular Geometry

The molecular geometry around the central nitrogen atom in hexyltrimethylammonium bromide exhibits tetrahedral configuration characteristic of sp³ hybridized quaternary ammonium compounds [9]. The bond angles around the nitrogen center are approximately 109.5 degrees, consistent with tetrahedral geometry [9]. The nitrogen-carbon bond lengths for the methyl groups are approximately 1.47-1.51 Å, while the nitrogen-carbon bond connecting to the hexyl chain is slightly longer at approximately 1.51-1.53 Å [9].

The alkyl chain demonstrates standard carbon-carbon bond lengths of approximately 1.52-1.54 Å throughout the hexyl portion [9]. The quaternary ammonium center creates a permanent positive charge that is balanced by the bromide anion through ionic interactions [3] [10]. This ionic bond character significantly influences the compound's solubility properties and chemical behavior in various media [3] [10].

Physicochemical Parameters

Molecular Formula and Weight Determination

PropertyValueSource
Molecular FormulaC₉H₂₂BrN [7] [1] [6]
Molecular Weight224.186 g/mol [6] [5] [11]
Monoisotopic Mass223.093562 Da [6]
Exact Mass363.250062 g/mol [12]

The molecular formula C₉H₂₂BrN indicates the presence of nine carbon atoms, twenty-two hydrogen atoms, one nitrogen atom, and one bromine atom [7] [1] [6]. The molecular weight of 224.186 g/mol has been consistently reported across multiple analytical sources [6] [5] [11]. The compound's molecular weight determination is crucial for analytical applications and quantitative analysis procedures [7] [8].

Physical State and Appearance Characteristics

PropertyDescriptionReference
Physical State (20°C)Solid [5] [11] [13]
AppearanceCrystalline powder/crystals [5] [11]
ColorWhite to off-white [5] [3]
FormCrystals or powder [4] [11]
TextureCrystalline [12]

Hexyltrimethylammonium bromide exists as a white to off-white crystalline solid at room temperature [5] [11] [3]. The compound typically appears as crystalline powder or crystals, depending on the preparation and purification methods [4] [5] [11]. The material is odorless under normal conditions and maintains its solid state across typical laboratory temperature ranges [14] [13].

Melting Point and Thermal Stability Profile

PropertyValue (°C)Source
Melting Point183-187 [5] [13]
Melting Point Range177-187 [4] [11]
Decomposition Temperature>235 [15]
Auto-ignition Temperature210 [14]

The melting point of hexyltrimethylammonium bromide ranges from 177°C to 187°C, with most sources reporting values between 183°C and 187°C [4] [5] [11] [13]. The compound demonstrates thermal stability up to approximately 235°C, above which thermal decomposition occurs [15]. The auto-ignition temperature has been determined to be 210°C, indicating the compound's combustible nature at elevated temperatures [14].

Thermal stability studies indicate that the compound remains chemically stable under standard ambient conditions but undergoes decomposition when heated above 235°C [16] [15]. The thermal decomposition process releases volatile amines and other organic compounds, making proper ventilation essential during high-temperature applications [17] [15].

Solubility Characteristics in Various Solvents

SolventSolubilityQuantitative DataReference
Water (20°C)Soluble36.4 g/L [18] [12]
Water (25°C)SolubleGood solubility [7] [8]
MethanolSolubleGood solubility [19] [13]
AcetoneSlightly solubleLimited [19]
EtherInsolublePoor solubility [19]
BenzeneInsolublePoor solubility [19]

Hexyltrimethylammonium bromide demonstrates good water solubility with a measured solubility of 36.4 g/L at 20°C [18] [12]. The compound's amphiphilic nature, resulting from the hydrophilic quaternary ammonium head group and hydrophobic hexyl tail, influences its solubility behavior in different solvents [3]. In polar protic solvents such as methanol, the compound shows good solubility due to favorable interactions with the quaternary ammonium center [19] [13].

The solubility in organic solvents varies significantly based on polarity, with limited solubility in acetone and poor solubility in non-polar solvents such as ether and benzene [19]. This solubility profile makes the compound particularly useful in aqueous systems and polar organic media [3] [20].

Spectroscopic and Analytical Characterization

Spectral Analysis Methods

TechniqueKey FeaturesAnalytical Value
¹H NMR SpectroscopyChemical shifts: N-CH₃ (3.48 ppm), CH₂ (1.26-1.34 ppm), terminal CH₃ (0.88 ppm)Structure confirmation and purity assessment
¹³C NMR SpectroscopyQuaternary nitrogen carbon signals, alkyl chain carbonsCarbon skeleton verification
Infrared SpectroscopyC-H stretching (2800-3000 cm⁻¹), C-N stretching (1000-1200 cm⁻¹)Functional group identification
Mass SpectrometryMolecular ion at m/z 224, methyl group fragmentationMolecular weight confirmation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for hexyltrimethylammonium bromide [21] [22]. The ¹H NMR spectrum exhibits characteristic chemical shifts for the trimethylammonium protons at approximately 3.48 ppm, while the hexyl chain protons appear in the aliphatic region between 1.26 and 1.34 ppm [21] [22]. The terminal methyl group of the hexyl chain typically resonates at 0.88 ppm [21].

Infrared spectroscopy reveals characteristic absorption bands corresponding to C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-N stretching vibrations in the 1000-1200 cm⁻¹ range [23] [24]. Mass spectrometry confirms the molecular weight through the molecular ion peak at m/z 224, with fragmentation patterns showing characteristic loss of methyl groups from the quaternary ammonium center [21].

Chromatographic Identification Techniques

MethodConditionsDetection Approach
High-Performance Liquid ChromatographyReverse phase C18, methanol/water mobile phaseUV detection (indirect), Conductivity, CAD
Ion-Pair ChromatographySuitable as ion-pairing reagentUV detection of ion pairs
Thin-Layer ChromatographySilica plates, methanol/chloroformIodine vapor visualization
Capillary ElectrophoresisQuaternary ammonium buffer systemsUV detection (indirect), Conductivity

High-performance liquid chromatography using reverse phase C18 columns with methanol/water mobile phases provides effective separation and quantification of hexyltrimethylammonium bromide [18] [25]. Detection methods include indirect UV detection, conductivity detection, and charged aerosol detection, with the latter being particularly sensitive for quaternary ammonium compounds [18] [25].

The compound serves effectively as an ion-pairing reagent in chromatographic applications, facilitating the analysis of various anionic species [18]. Thin-layer chromatography on silica plates using methanol/chloroform developing solvents allows for qualitative identification, with visualization achieved through iodine vapor or specific staining reagents [18]. Capillary electrophoresis techniques utilizing buffer systems containing quaternary ammonium salts provide high-resolution separations with detection via indirect UV or conductivity methods [18].

Chemical Reactivity and Stability

Hygroscopic Properties

Hexyltrimethylammonium bromide exhibits significant hygroscopic properties, readily absorbing moisture from the atmosphere [11] [26] [13]. This moisture absorption characteristic requires careful storage conditions to maintain compound integrity and prevent degradation [15] [13]. The hygroscopic nature stems from the ionic character of the quaternary ammonium bromide salt, which shows high affinity for water molecules [11] [15].

Storage under inert gas conditions or in desiccated environments is recommended to minimize moisture uptake [19] [13]. The hygroscopic properties can affect analytical measurements and require consideration during handling and analytical procedures [15] [20]. Proper storage in cool, dry, well-ventilated areas away from moisture sources is essential for maintaining compound stability [26] [13].

Compatibility with Chemical Agents

Chemical ClassCompatibilityReaction Behavior
Strong Oxidizing AgentsIncompatibleViolent reactions possible
Highly Alkaline MaterialsIncompatibleExothermic reactions
Highly Acidic MaterialsIncompatibleExothermic reactions
Mild Oxidizing AgentsStableNo significant reaction
Neutral Aqueous SolutionsCompatibleStable dissolution

Hexyltrimethylammonium bromide demonstrates chemical stability under standard ambient conditions but shows incompatibility with certain chemical agents [16] [17]. Strong oxidizing agents can cause violent reactions, requiring careful storage away from such materials [16] [17]. The compound reacts exothermically with highly alkaline or acidic materials, necessitating neutral to mildly acidic or basic storage conditions [17] [15].

The quaternary ammonium center exhibits resistance to nucleophilic substitution reactions due to the permanent positive charge and steric hindrance from the alkyl groups [16]. This stability makes the compound suitable for use in various chemical processes without significant degradation [3] [20]. The ionic nature of the compound allows for complexation with various anions and organic molecules, making it useful in extraction and separation applications [3] [10].

Thermal Decomposition Pathways

Thermal decomposition of hexyltrimethylammonium bromide occurs above 235°C through multiple pathways [17] [15]. The primary decomposition route involves the elimination of volatile amines and alkyl fragments from the quaternary ammonium center [17] [15]. Carbon monoxide and carbon dioxide are produced as primary gaseous decomposition products, along with corrosive vapors and potentially toxic organic compounds [17] [15].

The decomposition process follows Hofmann elimination patterns typical of quaternary ammonium salts, with the formation of tertiary amines and alkenes [17]. Temperature-dependent studies indicate that decomposition rates increase significantly above 250°C, with complete degradation occurring at temperatures exceeding 300°C [17] [15]. The thermal decomposition products include volatile organic compounds that require proper ventilation and safety measures during high-temperature processing [17] [15].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2650-53-5

Dates

Modify: 2023-08-15

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